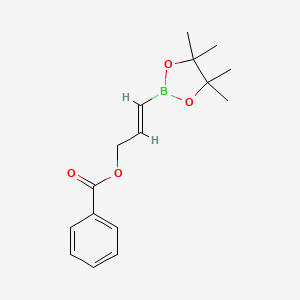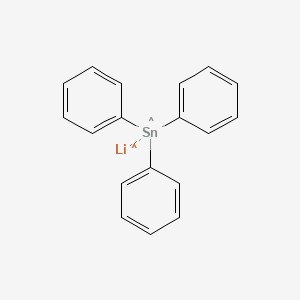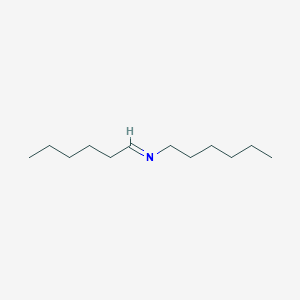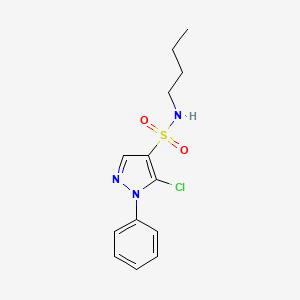![molecular formula C8H9N7OS B14150473 2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide](/img/structure/B14150473.png)
2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-thiophen-2-ylmethylidene]acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is a complex organic compound that features a tetrazole ring and a thiophene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide typically involves the following steps:
Formation of 5-aminotetrazole: This can be achieved through the amination of cyanamide with hydrazoic acid under acidic conditions.
Condensation Reaction: The 5-aminotetrazole is then reacted with thiophene-2-carbaldehyde in the presence of a suitable catalyst to form the Schiff base, N-[(E)-thiophen-2-ylmethylideneamino]acetamide.
Final Coupling: The Schiff base is coupled with 5-aminotetrazole under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted tetrazole derivatives.
Aplicaciones Científicas De Investigación
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Can be used in the development of high-energy materials and explosives due to the presence of the tetrazole ring.
Biological Studies: May serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Mecanismo De Acción
The mechanism of action of 2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzyme active sites. The Schiff base moiety can interact with nucleophilic residues in proteins, potentially inhibiting enzyme activity.
Comparación Con Compuestos Similares
Similar Compounds
1-aminotetrazol-5-one: Another tetrazole derivative with high nitrogen content.
2,5-diaminotetrazole: Known for its energetic properties and use in high-energy materials.
Substituted Imidazoles: Share similar heterocyclic structures and are used in various applications.
Uniqueness
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide is unique due to the combination of the tetrazole and thiophene moieties, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H9N7OS |
|---|---|
Peso molecular |
251.27 g/mol |
Nombre IUPAC |
2-(5-aminotetrazol-1-yl)-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C8H9N7OS/c9-8-12-13-14-15(8)5-7(16)11-10-4-6-2-1-3-17-6/h1-4H,5H2,(H,11,16)(H2,9,12,14)/b10-4+ |
Clave InChI |
GCCKMHPFTZGCDS-ONNFQVAWSA-N |
SMILES isomérico |
C1=CSC(=C1)/C=N/NC(=O)CN2C(=NN=N2)N |
SMILES canónico |
C1=CSC(=C1)C=NNC(=O)CN2C(=NN=N2)N |
Solubilidad |
22.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-[2-hydroxy-2-(5-methoxy-1H-indol-3-yl)ethyl]piperazine-1-carboxylate](/img/structure/B14150402.png)
![5-Chloro-N-[3-(piperidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14150419.png)

![9,10-Bis[2-(2-iodoethoxy)ethoxy]anthracene](/img/structure/B14150430.png)
![3-(furan-2-ylmethyl)-7-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14150431.png)

![3-[(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)methyl]-1-methylpyridinium](/img/structure/B14150439.png)

![4-[3-(4-Dimethylamino-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B14150460.png)




